ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazolone intermediate. This intermediate is then reacted with benzoyl chloride and 4-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or substituted pyrazoles.
Scientific Research Applications
Ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-methoxybenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 3-benzoyl-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-20(24)18-16(13-9-11-15(25-2)12-10-13)17(21-22-18)19(23)14-7-5-4-6-8-14/h4-12,16,18,22H,3H2,1-2H3 |
InChI Key |
LIFSWYYOPMJCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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